Isomaltotetraose

説明

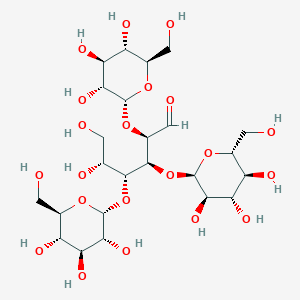

Structure

2D Structure

特性

CAS番号 |

35997-20-7 |

|---|---|

分子式 |

C24H42O21 |

分子量 |

666.6 g/mol |

IUPAC名 |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |

InChIキー |

DFKPJBWUFOESDV-KGUZVYKUSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |

他のCAS番号 |

104723-76-4 |

同義語 |

O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose; |

製品の起源 |

United States |

Advanced Analytical and Characterization Techniques for Isomaltotetraose

Chromatographic Methodologies for Isomaltotetraose Analysis

Chromatography is a fundamental technique for the analysis of oligosaccharides like this compound. The choice of chromatographic method depends on the specific analytical goal, such as quantification, high-resolution separation, or rapid analysis.

High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) detector is a widely used method for the quantitative analysis of sugars that lack a UV-absorbing chromophore. srlchem.comnih.gov This technique is particularly suitable for determining the concentration of this compound in various samples. fishersci.ca The principle of RI detection is based on the measurement of the difference in the refractive index between the mobile phase and the sample eluting from the column. nih.gov

Amine-modified silica (B1680970) or polymer-based amino columns, such as the Asahipak NH2P-50 4E, are commonly employed for the separation of isomaltooligosaccharides. fishersci.cafishersci.at Isocratic elution, using a mobile phase such as a mixture of acetonitrile (B52724) and water, is typical for these analyses. fishersci.atlabsolu.ca Research has demonstrated a linear relationship between the peak height or area of the RI response and the concentration of saccharides, including this compound, allowing for accurate quantification. fishersci.ca For instance, a study using a polymer-based amino column found linearity for this compound at concentrations up to 17 mg/mL with a correlation coefficient of ≥0.999. fishersci.ca

However, a limitation of RI detection is its incompatibility with gradient elution, which can result in longer analysis times and broader peaks for compounds with longer retention times, like higher oligosaccharides. fishersci.at

Table 1: Example of HPLC-RI Analytical Conditions for Isomaltooligosaccharide Analysis

| Parameter | Condition |

| Column | Asahipak NH2P-50 4E (250 mm L. × 4.6 mm I.D.) |

| Mobile Phase | Acetonitrile/10 mM Ammonium (B1175870) Acetate Buffer |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 40 °C |

| Detector | Refractive Index (RI) |

This table is based on data from an analysis of a standard mixture of isomaltooligosaccharides. fishersci.at

High-Pressure Anion Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD) is a superior method for the detailed analysis of carbohydrates, including this compound. mdpi-res.comfishersci.co.uk This technique offers high selectivity and sensitivity without the need for sample derivatization. mdpi-res.comfishersci.co.uk Carbohydrates, being weakly acidic (pKa 12-13), can be ionized to oxyanions at high pH. mdpi-res.com HPAEC utilizes strong anion-exchange stationary phases (e.g., CarboPac™ series) and high-pH eluents, typically sodium hydroxide, to separate these anionic forms. mdpi-res.commetabolomicsworkbench.orgthegoodscentscompany.com

A key advantage of HPAEC-PAD is its compatibility with gradient elution. jkenterprises.com.pk By introducing a salt, such as sodium acetate, into the mobile phase, a gradient can be created to elute more strongly retained analytes like this compound and its higher-degree-of-polymerization (DP) counterparts. metabolomicsworkbench.orgthegoodscentscompany.com This allows for the separation of complex mixtures of oligosaccharides and even the resolution of structural isomers. fishersci.co.ukjkenterprises.com.pknih.gov HPAEC-PAD has been successfully used to separate and quantify a wide range of sugars, including this compound, in various matrices like beer, wort, and isomaltooligosaccharide syrups. fishersci.co.ukmetabolomicsworkbench.org The detection limits are very low, often in the picogram range. fishersci.co.uk

Compared to HPLC-RI, HPAEC-PAD provides better peak resolution and is more sensitive, making it a powerful tool for detailed carbohydrate fingerprinting. jkenterprises.com.pknih.gov

Table 2: Comparison of HPAEC-PAD and HPLC-RI for Sugar Analysis

| Feature | HPAEC-PAD | HPLC-RI |

| Sensitivity | High (picogram levels) fishersci.co.uk | Lower |

| Selectivity | High, resolves isomers fishersci.co.ukjkenterprises.com.pk | Lower capacity to separate isomers |

| Gradient Elution | Compatible jkenterprises.com.pk | Incompatible fishersci.at |

| Sample Derivatization | Not required mdpi-res.com | Not required |

| Detection Principle | Electrochemical nih.gov | Refractive index difference nih.gov |

| Primary Application | High-resolution separation, quantification fishersci.co.uk | Routine quantification fishersci.ca |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior separation efficiency. This is achieved by using columns packed with smaller particles (typically less than 2 µm) which requires instrumentation capable of handling much higher system pressures (up to 15,000 psi or 1034 bar). The reduced particle size leads to improved resolution and narrower peaks.

For carbohydrate analysis, UHPLC is often coupled with mass spectrometry (MS), providing a powerful platform for both separation and identification. The high-throughput capability of UHPLC is critical for applications requiring rapid and reliable determination of compounds in complex matrices. While HPLC methods can take 30 minutes or more, a simple transfer to a UHPLC system can reduce analysis time to around 5 minutes. This efficiency makes UHPLC an ideal technique for the quality control and characterization of products containing this compound.

Table 3: Comparison of Key Features of UHPLC and HPLC

| Feature | UHPLC | HPLC |

| Column Particle Size | < 2 µm | 3-5 µm |

| Operating Pressure | High (up to 100 MPa / 15,000 psi) | Lower (up to 40 MPa / 6,000 psi) |

| Analysis Time | Significantly faster | Slower |

| Resolution | Higher | Standard |

| Solvent Consumption | Lower | Higher |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an indispensable tool for the structural analysis of biomolecules, including oligosaccharides. It provides information on molecular weight and, through fragmentation techniques, the sequence and linkage of monosaccharide units.

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between oligosaccharide isomers, which have the same mass but different structures. fishersci.co.uk In an MS/MS experiment, a specific precursor ion (e.g., an adduct of this compound) is selected and then fragmented, typically through collision-induced dissociation (CID). The resulting product ions create a fragmentation pattern that is characteristic of the original molecule's structure.

Research has shown that direct infusion nano-electrospray ionization (nESI)-MS/MS can successfully differentiate tetrasaccharide isomers, including this compound. fishersci.co.uk By analyzing the fragmentation of bromide adducts of the tetrasaccharides, a unique diagnostic ion was identified for this compound.

Table 4: Diagnostic Ions for Tetrasaccharide Isomers via Tandem MS of Bromide Adducts (m/z 745)

| Tetrasaccharide Isomer | Diagnostic Ion(s) (m/z) |

| This compound | 575 fishersci.co.uk |

| Stachyose | 583, 565, 543, 463 fishersci.co.uk |

| Cellotetraose | 715, 523, 365 fishersci.co.uk |

| Maltotetraose (B33255) | 569 (from chloride adduct analysis) fishersci.co.uk |

This data demonstrates the ability of MS/MS to generate unique fragment ions that act as fingerprints for specific isomers. fishersci.co.uk

Direct infusion multidimensional mass spectrometry provides a rapid method for the characterization of oligosaccharides without prior chromatographic separation. fishersci.co.uk This technique, particularly when combined with tandem MS (MS/MS), has been successfully applied to differentiate isomers of trisaccharides, tetrasaccharides, and pentasaccharides. fishersci.co.uk

In this approach, a sample containing a mixture of oligosaccharides is introduced directly into the ion source of the mass spectrometer. The application of nano-electrospray ionization (nESI) allows for the gentle ionization of the molecules, often forming adducts with salts like ammonium chloride or ammonium bromide present in the solution. fishersci.co.uk Subsequent MS/MS analysis of these adducted ions reveals distinct fragmentation patterns that enable the identification of specific isomers, such as this compound, within the mixture. fishersci.co.uk This method is valuable for high-confidence differentiation of isomeric species in complex samples. fishersci.co.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive this compound Profiling

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and highly sensitive analytical technique for the detailed profiling of complex carbohydrate mixtures, including isomaltooligosaccharides (IMOs). wikipedia.orgnih.gov Its application is crucial for separating and identifying isomers of this compound, which possess the same molecular weight but differ in their glycosidic linkages.

A significant challenge in the analysis of IMOs is the immense structural diversity, which includes variations in the degree of polymerization (DP) and the types of linkages between glucose units. cgprdi.org.tw LC-MS/MS, a tandem approach, provides a robust platform for tackling this complexity. wikipedia.org Graphitized carbon chromatography (GCC) is often employed as the liquid chromatography component to effectively resolve these complex isomers. cgprdi.org.tw

Through the detailed analysis of characteristic fragment ions generated in the mass spectrometer, it is possible to identify specific isomers from DP2 up to DP12. cgprdi.org.tw In the analysis of commercial IMO products, it has been observed that dimers, trimers, and tetramers are the predominant components. Research has successfully identified numerous isomers within these fractions, including ten distinct tetramers. The primary linkages found are α-1→6 and α-1→4, but isomers with α-1→2, α-1→3, and even α-1→1 linkages have also been identified. cgprdi.org.tw

While different commercial IMO products may exhibit similar proportions in their degree of polymerization, their specific isomer profiles for dimers, trimers, and tetramers can vary significantly. cgprdi.org.tw Key contributors to these differences include compounds like 6²-glucosyl maltose (B56501), 6³-glucosyl maltotriose (B133400), and this compound itself. cgprdi.org.tw This established analytical platform serves as an invaluable tool for investigating the structure-function relationship of IMO products, particularly concerning their prebiotic efficacy. cgprdi.org.tw

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts This table presents predicted CCS values (Ų) for different adducts of this compound, calculated using CCSbase. These values are instrumental in the identification and characterization of the compound via ion mobility-mass spectrometry, a technique often coupled with LC.

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 667.22914 | 236.4 |

| [M+Na]⁺ | 689.21108 | 235.4 |

| [M+NH₄]⁺ | 684.25568 | 235.5 |

| [M+K]⁺ | 705.18502 | 242.5 |

| [M-H]⁻ | 665.21458 | 228.5 |

| [M+Na-2H]⁻ | 687.19653 | 256.8 |

| [M]⁺ | 666.22131 | 233.6 |

| [M]⁻ | 666.22241 | 233.6 |

| Data sourced from PubChemLite. uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of oligosaccharides like this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the glucose units within the molecule.

The systematic synthesis and subsequent NMR analysis of isomalto-oligosaccharides have been pivotal in building a library of spectral data for these compounds. nih.gov Deprotected final products, such as this compound, are typically characterized by their ¹³C-NMR data. nih.gov The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the determination of linkage positions and anomeric configurations. For instance, the carbon atom involved in the glycosidic bond (e.g., C-6 in an α-1→6 linkage) will exhibit a characteristic downfield shift compared to an unsubstituted carbon. researchgate.net

Two-dimensional NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign all proton and carbon signals comprehensively. nih.govresearchgate.netresearchgate.net The ¹H NMR spectrum reveals key information through its chemical shifts and coupling constants (³J₁,₂), which can differentiate between α (typically ~3.5 Hz) and β (~8.0 Hz) anomeric protons. researchgate.net For example, in the analysis of isomaltotriose (B1581827), four distinct anomeric signals can be observed, corresponding to the α and β anomers of the reducing end glucose unit and the anomeric protons of the other two residues. researchgate.net Starting from these anomeric signals in a TOCSY spectrum, the chemical shifts of all other non-anomeric protons can be determined. researchgate.net Furthermore, techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can confirm inter-residue connectivities, such as the (1→6) linkage, through the observation of cross-peaks between specific protons of adjacent glucose units. researchgate.net

Table 2: Illustrative ¹³C NMR Chemical Shifts (ppm) for Glucose Units in Isomaltotriose This table provides an example of ¹³C chemical shift assignments for the three glucose residues (A, B, and C from the reducing end) of isomaltotriose, demonstrating the effect of glycosidic linkages on the carbon signals. Similar principles apply to the analysis of this compound.

| Carbon | Residue Aα | Residue Aβ | Residue B | Residue C |

| C-1 | 93.1 | 97.0 | 99.1 | 99.1 |

| C-2 | 72.7 | 75.5 | 72.8 | 72.8 |

| C-3 | 74.3 | 77.2 | 74.5 | 74.5 |

| C-4 | 70.8 | 70.8 | 70.8 | 70.8 |

| C-5 | 72.8 | 77.2 | 74.5 | 74.5 |

| C-6 | 66.8 | 66.8 | 66.5 | 61.9 |

| Data adapted from a structural analysis of microbially produced α-D-glucans. researchgate.net |

Enzymatic Fingerprinting Methods for Isomalto/malto-Polysaccharides Containing this compound

Enzymatic fingerprinting is a specialized analytical method used to characterize the complex structures of isomalto/malto-polysaccharides (IMMPs), which are composed of α-(1→4), α-(1→6), and α-(1→4,6) linked glucose units. nih.gov This technique involves the use of specific enzymes, either individually, concurrently, or sequentially, to systematically degrade the polysaccharide and expose its underlying structural motifs. nih.govresearchgate.net

The resulting enzymatic digests, which contain a mixture of smaller oligosaccharides, are subsequently analyzed, typically by high-performance size-exclusion chromatography (HPSEC) and high-performance anion-exchange chromatography (HPAEC). nih.govresearchgate.net This analysis reveals the chain length distribution (CLD) of the various substructures within the original IMMP. nih.gov For example, to specifically analyze the α-1,6-linked chains, enzymes like isoamylase, β-amylase, and isopullulanase are used to hydrolyze the α-1,4-linked portions. acs.org The remaining α-1,6-linked isomalto-oligosaccharides are then analyzed by HPAEC with pulsed amperometric detection (PAD). acs.org

This approach has provided significant insights into the action of enzymes like 4,6-α-glucanotransferase (GTFB), which is used to produce IMMPs from starch. nih.gov Enzymatic fingerprinting has shown that the GTFB enzyme can introduce substantial linear α-(1→6) linked glycosidic chains (up to 20 kDa) into an α-glucan substrate. nih.govresearchgate.net By comparing the fingerprints of different IMMPs, researchers can understand how the initial substrate (e.g., amylose (B160209) vs. amylopectin) influences the final product structure. nih.gov This method is essential for characterizing novel dietary fibers and understanding their structure-property relationships. acs.org

Quantitative Analysis of this compound in Complex Mixtures and Biological Samples

The accurate quantification of this compound and other isomaltooligosaccharides (IMOs) in various matrices, such as commercial food products and biological samples, is critical for quality control and research. researchgate.net High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a widely adopted and sensitive method for this purpose. cnif.cnmdpi.comnih.gov

An improved high-performance liquid chromatography (HPLC) method utilizing a durable polymer-based amino column has been developed for the quantitative analysis of commercial IMO products. researchgate.net This method allows for the determination of individual oligosaccharides, including this compound, by using calibration curves of standard reagents. A linear relationship between the peak height from the refractive index (RI) detector and the concentration of the saccharide has been established for a range of compounds, including glucose, maltose, panose (B1197878), isomaltotriose, and this compound. researchgate.net This linearity holds true for concentrations up to 17 mg/mL, with high correlation coefficients (≥0.999). researchgate.net

It is important to note that the response factor (the slope of peak height versus concentration) varies for different saccharides. researchgate.net For instance, the response for glucose is the highest, while that for this compound is the lowest. researchgate.net Therefore, a conversion factor, which is the relative slope of each saccharide compared to glucose, is calculated to ensure accurate quantification. researchgate.net This robust quantitative method allows for a more detailed and accurate compositional analysis of IMO products than conventional methods, revealing the presence of various isomers and providing precise content information. For example, analysis of a commercial IMO product using this improved method determined the this compound content to be 2.8 g per unit. researchgate.net

Biological Activities and Interactions of Isomaltotetraose

Modulation of Gut Microbiota by Isomaltotetraose and Related Isomaltooligosaccharides

Isomaltooligosaccharides (IMOs), including this compound, are considered prebiotics due to their ability to modulate the composition and metabolic activity of the gut microbiota, which can enhance host health. nih.gov These non-digestible oligosaccharides pass largely unabsorbed through the upper gastrointestinal tract and are fermented by bacteria in the colon.

Research has consistently shown that IMOs, such as this compound, selectively stimulate the growth of beneficial bacteria in the gut.

Bifidobacterium: Studies have demonstrated that bifidobacteria preferentially metabolize isomaltooligosaccharides with a higher degree of polymerization (DP), which includes this compound. researchgate.net Supplementation with IMOs has been linked to an increased abundance of Bifidobacterium in the gut microbiota. nih.govnih.gov

Lactobacillus: In contrast to Bifidobacterium, Lactobacillus species tend to preferentially metabolize short-chain oligosaccharides. researchgate.net However, the intake of IMOs has been associated with an increase in the population of lactobacilli. nih.govnih.gov The metabolism of IMOs by some Lactobacillus species, such as Lactobacillus reuteri, is attributed to specific enzymes like α(1→6)-specific glucanase. researchgate.net

The selective stimulation of these probiotic bacteria is a key aspect of the prebiotic effect of this compound. nih.govmdpi.comisciii.es

The fermentation of this compound and other IMOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are beneficial metabolites for the host. The primary SCFAs produced are acetate, propionate (B1217596), and butyrate (B1204436). nih.govnih.gov

The production of SCFAs is a dynamic process that can be influenced by the type of oligosaccharide, including its degree of polymerization. The fermentation of carbohydrates that escape digestion in the small intestine is the main source of SCFAs in the colon. nih.govnih.gov Increased levels of SCFAs are associated with various health benefits, including improved gut barrier function and reduced inflammation. nih.gov For instance, studies on the prebiotic isomaltulose have shown that its supplementation can elevate the concentrations of propionate and butyrate in rats. nih.gov

An imbalance in the gut microbiota, known as dysbiosis, is associated with various health issues. frontiersin.orgjnmjournal.orgmdpi.com Prebiotics like this compound can help restore a healthy balance. frontiersin.org For example, dietary interventions with prebiotics can lead to an increase in the abundance of beneficial bacteria and a decrease in potentially harmful bacteria. mdpi.com Studies have shown that IMO supplementation can alter the gut microflora by increasing the levels of Bifidobacteria and Lactobacilli while reducing the levels of bacteria like Clostridia and Bacteroides. researchgate.net

Immunological Responses Elicited by this compound Conjugates

When this compound is chemically linked to a carrier molecule, such as a protein or a lipid, the resulting conjugate can elicit specific immunological responses. nih.govscience.gov

An antigen is a substance that can trigger an immune response, leading to the production of antibodies. savemyexams.comclinref.com Isomaltosyl oligosaccharides, including this compound, when conjugated to proteins, can act as antigens. nih.govnih.govrupress.org

The process of conjugating oligosaccharides to proteins is a strategy used to enhance the immunogenicity of the carbohydrate portion. nih.govbiomedres.info For instance, isomaltohexaose and isomaltotriose (B1581827) have been successfully coupled to keyhole limpet hemocyanin (KLH) to create thymus-dependent antigens. nih.gov Similarly, stearyl-isomaltosyl oligosaccharides have been shown to be antigenic. nih.govrupress.org

The immune system responds to antigens by producing antibodies, which are proteins that specifically recognize and bind to the antigen. savemyexams.comclinref.comclevelandclinic.org The administration of this compound-containing conjugates can lead to the production of specific antibodies.

Antibody Specificity: Studies have shown that immunization with stearyl-isomaltotetraose can elicit the production of hybridoma antibodies. One such antibody was found to have a combining site complementary to four α-1→6-linked glucose units, the structure of this compound. nih.gov Other studies with isomalto-oligosaccharide-protein conjugates have produced antibodies that recognize different parts of the sugar chain, some binding to the terminal end and others to internal segments. aai.org

Cross-Reactivity: Antibodies produced in response to isomaltosyl oligosaccharide conjugates have been shown to cross-react with dextran (B179266), a larger polysaccharide composed of α-1→6 linked glucose units. nih.govrupress.org This indicates that the antibodies recognize structural similarities between the immunizing oligosaccharide and dextran.

The ability to generate specific antibodies against this compound highlights its potential use in immunological research and applications.

Cross-Reactivity Studies with this compound and Related Glycans

The immune system's ability to recognize and respond to specific carbohydrate structures is a critical aspect of immunology. Cross-reactivity, where antibodies or T-cells directed against one antigen also recognize a different but structurally similar antigen, is a key consideration in the study of glycan immunology. This compound, as a component of dextran, has been implicated in such cross-reactive immune responses.

Immunochemical studies have investigated the binding of monoclonal antibodies to various α(1→6) dextrans and related oligosaccharides. In one study, the combining sites of monoclonal antibodies raised against stearyl-isomaltotetraose (S-IM4) were analyzed. researchgate.net These antibodies were found to cross-react with α(1→6)dextran B512. researchgate.net The specificity and size of the antibody combining sites were determined using quantitative precipitin and ELISA quantitative inhibition assays. The results indicated that the combining site of one particular myeloma immunoglobulin, W3129, is optimally complementary to isomaltopentaose (B8084185), with the order of inhibition being isomaltohexaose = isomaltopentaose >> this compound > isomaltotriose >>> isomaltose (B16258). researchgate.net This demonstrates a clear structure-dependent relationship in antibody recognition, where the length of the isomaltooligosaccharide chain influences the binding affinity.

Further research has explored the cross-reactivity between dextran and isomaltooligosaccharide-protein conjugates in eliciting an immune response. In mice, immunization with isomaltohexaose-keyhole limpet hemocyanin (IM6-KLH) and isomaltotriose-KLH (IM3-KLH) stimulated anti-dextran responses. nih.gov However, the fine specificity of this response was found to be genetically regulated and dependent on the size of the oligosaccharide. nih.gov For instance, C57BL mice immunized with IM6-KLH produced antibodies that bound to both dextran and IM3-BSA, overriding the typical lack of cross-reactivity observed with other immunization strategies. nih.gov This highlights the potential of using defined oligosaccharides like this compound and its longer counterparts to dissect the intricacies of anti-glycan antibody responses.

The study of cross-reactivity is not limited to dextrans. In the context of parasitic nematode infections, researchers have used glycan microarrays to investigate the cross-reactivity of IgG responses. nih.gov These studies have identified both broadly cross-reactive and more specific glycan targets, which is crucial for developing disease-specific diagnostics. nih.gov While these studies did not specifically focus on this compound, they exemplify the methodologies used to assess glycan cross-reactivity. The introduction of soluble glycans can interfere with endogenous lectin-glycan interactions, and the resulting phenotypic changes can provide valuable insights into these recognition events. nih.gov

This compound as a Tool for Studying B-cell Activation Requirements

This compound and other defined isomaltooligosaccharides serve as valuable tools for investigating the fundamental requirements of B-cell activation and the subsequent immune response. By using structurally precise haptens, researchers can probe the specificity and activation thresholds of B-lymphocytes.

Studies utilizing isomaltooligosaccharide-protein conjugates have been instrumental in understanding the differences between thymus-dependent (TD) and thymus-independent (TI) immune responses to carbohydrates. Dextran itself is a TI antigen, but when its constituent oligosaccharides are coupled to a protein carrier like keyhole limpet hemocyanin (KLH), they become TD antigens. nih.gov This conversion allows for the study of T-cell help in the anti-dextran response.

For example, research has shown that isomaltohexaosyl-protein conjugates can be used to study the activation requirements of antigen-specific B cells. nih.govresearchgate.net Immunization with isomaltohexaosyl-keyhole limpet hemocyanin (IM6-KLH) was found to stimulate a cross-reactive anti-dextran response that is dependent on the presence of Lyb-5+ B cells. researchgate.net The development of this response parallels the maturation of this B-cell subset, indicating that these conjugates can be used to track and characterize specific B-cell populations during development. researchgate.net

The fine specificity of the B-cells activated can also be dissected using these tools. For instance, in certain mouse strains, the ability to produce anti-dextran antibodies that cross-react with smaller isomaltooligosaccharides is genetically controlled. nih.gov By using conjugates of different length oligosaccharides, such as IM3-KLH and IM6-KLH, researchers can investigate the genetic basis of B-cell receptor specificity and the factors that govern the expansion of particular B-cell clones. nih.gov These isomaltohexaosyl-protein conjugates provide a means to bypass the typical TI nature of the dextran response and activate B-cell precursors with different fine specificities. nih.gov

Interactions of this compound with Glycosidases and Hydrolases

Enzymatic Hydrolysis and Digestion Kinetics of Isomaltooligosaccharides, including this compound

The enzymatic breakdown of isomaltooligosaccharides (IMOs), including this compound, is a key determinant of their physiological effects. The kinetics of this hydrolysis are dependent on the specific enzymes involved and the structure of the oligosaccharide.

In general, the α-(1,6)-glycosidic linkages that characterize IMOs are more resistant to hydrolysis by mammalian digestive enzymes compared to the α-(1,4)-glycosidic bonds found in starch. nih.govresearchgate.net However, some hydrolysis does occur. Studies using in vitro digestion models with rat intestinal enzymes have shown that the rate of hydrolysis of IMOs is dependent on their degree of polymerization (DP). For instance, panose-series oligosaccharides were found to be hydrolyzed more rapidly than isomalto-oligosaccharides by rat intestinal enzymes. researchgate.net The rate of hydrolysis by these enzymes decreased in the order of panose (B1197878) > isomaltose, kojibiose, or nigerose. researchgate.net

Research on specific glycosidases has provided further insight into the breakdown of IMOs. For example, α-glucosidase can catalyze the liberation of glucose from the non-reducing ends of oligosaccharides and also has transglucosidase activity, which can form new α-(1,4) or α-(1,6) linkages. ekb.eg Some enzymes, however, show limited activity on smaller IMOs. Certain dextran-hydrolyzing enzymes have been shown to have no action on isomaltose, isomaltotriose, or even this compound, while being able to degrade larger dextran molecules. researchgate.net

The kinetics of starch hydrolysis, which can lead to the formation of IMOs through transglucosylation, have also been studied. The enzymatic degradation of starch is a complex process involving multiple enzymes, such as α-amylase, β-amylase, and pullulanase. researchgate.net The initial stages of starch hydrolysis by α-amylase result in the formation of maltodextrins, which can then be further processed. researchgate.net The production of IMOs, such as this compound and isomaltopentaose, can be optimized by controlling the reaction conditions during the transglycosylation step. researchgate.net

The table below summarizes the relative hydrolysis rates of different oligosaccharides by rat intestinal enzymes as found in a comparative study.

| Oligosaccharide | Relative Rate of Hydrolysis |

| Panose | Highest |

| Isomaltose | Lower than Panose |

| Kojibiose | Lower than Panose |

| Nigerose | Lower than Panose |

| Data derived from a comparative in vitro digestion study using rat intestinal enzymes. researchgate.net |

Resistance to Human Digestive Enzymes and Implications for Fermentation

A defining characteristic of isomaltooligosaccharides (IMOs), particularly those with a higher degree of polymerization like this compound, is their resistance to digestion by human enzymes in the upper gastrointestinal tract. nih.govresearchgate.net This resistance is primarily due to the prevalence of α-D-(1,6) glycosidic linkages, which are not readily cleaved by human salivary and pancreatic amylases or brush border enzymes. nih.govwikipedia.org

Several studies have confirmed the non-digestible nature of IMOs. nih.govresearchgate.net In vitro digestion models simulating the conditions of the human stomach and small intestine have shown that IMOs remain largely intact. nih.gov For example, one study demonstrated that the reducing sugar content and the degree of hydrolysis of an IMO solution did not change after 120 minutes of digestion under simulated gastric conditions. nih.gov While short-chain IMOs like isomaltose and isomaltotriose may be partially hydrolyzed in the intestinal epithelium, longer-chain IMOs are more stable. nih.govresearchgate.net

This resistance to digestion means that a significant portion of ingested IMOs passes into the large intestine, where they become available for fermentation by the resident gut microbiota. researchgate.net This has led to the classification of IMOs as prebiotics, as they can selectively stimulate the growth and/or activity of beneficial bacteria, such as Bifidobacteria and Lactobacilli. researchgate.net The fermentation of IMOs by colonic microflora results in the production of short-chain fatty acids (SCFAs), which have various health benefits. researchgate.net

The degree of polymerization of the IMO can influence its fermentability and prebiotic effect. Long-chain IMOs, with a degree of polymerization of 7 or higher, are thought to have better prebiotic and health-beneficial effects than short-chain IMOs because of their greater resistance to upper gastrointestinal tract digestion. nih.gov

This compound in Glycan Array Development and Glycomics Research

Glycan arrays have emerged as a powerful high-throughput technology for studying the interactions between carbohydrates and other molecules, such as proteins, antibodies, and even whole cells. nih.gov These arrays consist of a collection of different oligosaccharides and/or polysaccharides immobilized on a solid surface in a defined pattern. nih.gov this compound and other defined isomaltooligosaccharides are important components of these arrays, enabling detailed investigations into glycan-binding specificity.

The Consortium for Functional Glycomics (CFG) has been a major force in the development and application of glycan array technology, creating large arrays that are used to screen for a wide range of biological interactions. nih.govbidmc.org These arrays allow researchers to identify the specific glycan structures that are recognized by lectins, antibodies, and other glycan-binding proteins. nih.gov The inclusion of oligosaccharides like this compound on these arrays is crucial for dissecting the fine specificity of these interactions. For example, by comparing the binding of a protein to a series of isomaltooligosaccharides of varying lengths, researchers can determine the optimal size of the binding site.

Glycan arrays are also used in various research applications, including:

Identifying binding partners: Determining which glycans in a biological sample are bound by a particular protein. raybiotech.com

Characterizing carbohydrate-binding proteins: Profiling the substrate specificity of enzymes like glycosyltransferases and glycosidases. raybiotech.com

Immunological studies: Profiling immune responses, such as the cross-reactivity of anti-glycan antibodies. nih.govraybiotech.com

Clinical research: Applications in antigen detection, vaccine development, and biomarker discovery. nih.gov

The development of standardized guidelines for reporting glycan microarray data, such as those from the MIRAGE (Minimum Information Required for A Glycomics Experiment) project, is essential for ensuring the reproducibility and comparability of results across different studies and platforms. beilstein-institut.de As the field of glycomics continues to expand, the use of well-defined oligosaccharides like this compound on increasingly diverse glycan arrays will be critical for unraveling the complex roles of glycans in biology. nih.gov

Metabolism and Degradation of Isomaltotetraose

Microbial Metabolism of Isomaltotetraose in Probiotic Bacteria

The utilization of isomaltooligosaccharides (IMOs), including this compound, by probiotic bacteria is a key area of research, shedding light on the selective advantages these microorganisms possess within the human gut.

Probiotic bacteria have evolved sophisticated systems to internalize and metabolize IMOs. In bifidobacteria, the uptake of IMOs is associated with dual-specificity ATP-binding cassette (ABC) transport systems, which are also involved in the uptake of soybean oligosaccharides. jst.go.jp In contrast, some lactobacilli, such as Lactobacillus acidophilus NCFM, utilize a phosphoenolpyruvate-dependent phosphotransferase system (PTS) for the uptake of smaller IMOs like isomaltose (B16258) and panose (B1197878). jst.go.jp

Once inside the cell, the enzymatic degradation of this compound and other IMOs is carried out by specific glycoside hydrolases (GHs). The primary enzymes responsible belong to the GH13_31 subfamily, which are 1,6-α-glucosidases capable of hydrolyzing the α-(1,6)-glucosidic bonds characteristic of IMOs. jst.go.jpasm.org In some lactobacilli, a GH4 6-phosphate-α-glucosidase is responsible for hydrolyzing the phosphorylated isomaltosaccharides after their uptake via the PTS. jst.go.jp Furthermore, certain gut bacteria like Bacteroides thetaiotaomicron possess extracellular endo-dextranases from the GH66 family that can break down dextran (B179266) into this compound and other larger IMOs, which are then taken up for further metabolism. jst.go.jp

| Bacterium | Uptake System | Key Enzymes |

| Bifidobacterium spp. | ABC transport system | GH13_31 oligo-1,6-α-glucosidases, GH36 α-galactosidases |

| Lactobacillus acidophilus NCFM | PTS (for smaller IMOs), ABC transport system | GH13_31 1,6-α-glucosidases, GH4 6-phosphate-α-glucosidases |

| Bacteroides thetaiotaomicron | Dextran Utilization System (PUL) | GH66 endo-dextranase, GH31 α-glucosidase |

This table summarizes the primary uptake and enzymatic systems for isomaltooligosaccharide utilization in select probiotic bacteria.

The genes responsible for IMO metabolism are often organized into functional clusters or operons. jst.go.jp In bifidobacteria, these loci typically harbor genes encoding GH36 α-galactosidases, GH13_31 oligo-1,6-α-glucosidases, and a dual-specificity ABC transport system. jst.go.jp This genetic arrangement allows for the coordinated regulation and expression of all the necessary proteins for the uptake and breakdown of IMOs.

In Lactobacillus acidophilus NCFM, genes for GH13_31 α-glucosidases are frequently found within maltooligosaccharide utilization operons, alongside genes for ABC transporters and other enzymes like maltose (B56501) phosphorylases. asm.org However, in some cases, the GH13_31 gene can also be found isolated from other carbohydrate metabolism genes. asm.org For smaller IMOs, a distinct operon containing the genes for a PTS and a GH4 6-phosphate-α-glucosidase is upregulated. jst.go.jp The regulation of these gene clusters is typically controlled by transcriptional regulators that respond to the presence of specific oligosaccharides. jst.go.jpfrontiersin.org

Bacteroides thetaiotaomicron, a prominent member of the human gut microbiota, utilizes a specialized mechanism known as a Polysaccharide Utilization Locus (PUL) to degrade complex carbohydrates like dextran. jst.go.jpnih.gov The dextran PUL in B. thetaiotaomicron VPI-5482 includes an extracellular GH66 endo-dextranase. jst.go.jpmdpi.com This enzyme cleaves the α-(1,6) linkages within the dextran polymer, releasing isomaltooligosaccharides of various lengths, including this compound. jst.go.jpmdpi.com

These dextran fragments are then captured and transported into the periplasm via a sugar utilization system (Sus). jst.go.jp Within the periplasm, a putative GH31 α-glucosidase is thought to further hydrolyze the oligosaccharides into smaller units that can be imported into the cytoplasm for energy production. jst.go.jp This entire system, encoded by a gene cluster that also includes a TonB-dependent sensing system, allows B. thetaiotaomicron to efficiently utilize dextrans from dietary sources or those produced by other gut bacteria. jst.go.jp

Chemical and Enzymatic Degradation Kinetics and Mechanisms

Beyond microbial metabolism, this compound is subject to chemical and enzymatic degradation under specific conditions. Understanding the kinetics and mechanisms of these processes is crucial for various applications.

Isomaltooligosaccharides can be degraded by hydroxyl (•OH) radicals, for instance, in an ultraviolet/hydrogen peroxide (UV/H₂O₂) system. researchgate.netnih.gov This advanced oxidation process generates highly reactive •OH radicals that can effectively decrease the molecular weight of IMOs. nih.gov The primary degradation mechanism involves the abstraction of hydrogen atoms from the C-H bonds of the pyranose rings by the hydroxyl radicals. researchgate.netnih.gov This initial step triggers a cascade of reactions leading to the cleavage of either the α-glycosidic linkages or C-C bonds within the sugar rings. researchgate.netnih.gov This process results in the formation of stable products such as uronic and aldonic acids, and the oxidation of hydroxyl groups to carbonyl and carboxyl groups. researchgate.netnih.gov The degradation behavior of IMOs in such a system has been shown to fit pseudo-first-order kinetics. researchgate.netnih.govresearchgate.net

The rate of degradation, both chemical and enzymatic, is influenced by the degree of polymerization (DP) of the oligosaccharide. In the context of hydroxyl radical-driven degradation, the degradation rate is closely affected by the DP of the isomaltooligosaccharides. researchgate.netnih.gov Similarly, studies on the enzymatic hydrolysis of oligosaccharides often show that the rate and pattern of cleavage depend on the chain length of the substrate. nih.govnih.gov For instance, the degradation of chitosan (B1678972) oligosaccharides by α-glucosidase showed that inhibitory activity was dependent on the DP, with shorter chains (DP2-4) exhibiting stronger inhibition than longer ones (DP2-5 with higher proportions of DP4 and DP5). nih.gov While specific kinetic data for the enzymatic degradation of this compound versus other IMOs can vary depending on the enzyme, the general principle holds that polymer size is a significant factor in the kinetics of degradation. nih.govfrontiersin.org

Characterization of Degradation Products and Mechanism

The breakdown of this compound is primarily an enzymatic process facilitated by various glycoside hydrolases, particularly dextranases and glucosidases, which target its α-1,6-glucosidic linkages. The specific products of this degradation depend heavily on the source and type of enzyme employed.

The degradation is generally hydrolytic, involving the cleavage of glycosidic bonds with the addition of a water molecule. nih.gov However, some enzymes may also catalyze disproportionation reactions. nih.gov For instance, dextranase (B8822743) from Penicillium sp. can convert isomaltotriose (B1581827) into isomaltose and this compound, demonstrating a reaction where an oligosaccharide is transformed into both shorter and longer products. nih.gov

Enzymatic Degradation Products

The enzymatic hydrolysis of this compound and related isomalto-oligosaccharides (IMOs) yields a range of smaller saccharides. Common degradation products include glucose, isomaltose, and isomaltotriose. mdpi.comtandfonline.com

Glucose: D-Glucose can be released from this compound through the hydrolysis of specific linkages. nih.gov For example, dextranase from Penicillium lilacinum liberates D-glucose by cleaving the first glycosidic bond from the reducing end of the this compound molecule. nih.gov Furthermore, some oligo-α-1,6-glucosidases are capable of completely degrading IMOs, including this compound, into glucose as the sole end product. mdpi.com

Isomaltose and Isomaltotriose: These are frequent products of dextranase activity. Endo-dextranases, such as the one from a Fusarium species, act on dextran to produce large quantities of isomaltotriose along with smaller amounts of isomaltose and glucose. tandfonline.comnih.gov Dextranases from Penicillium cyclopium also yield isomaltose and isomaltotriose. mdpi.com In some cases, higher activities of certain bacterial dextranases can lead to the near-complete degradation of larger oligosaccharides into isomaltose and glucose. nih.gov

The following table summarizes the degradation products generated by various enzymes acting on this compound or its parent/related compounds.

| Enzyme Source | Enzyme Type | Substrate(s) | Key Degradation Products | Citation |

| Penicillium lilacinum | Dextranase | This compound | D-Glucose, other oligosaccharides | nih.gov |

| Penicillium sp. | Dextranase | Isomaltotriose, Higher IMOs | Isomaltose, this compound | nih.gov |

| Fusarium sp. | Endo-dextranase | Dextran | Isomaltotriose, Isomaltose, Glucose | tandfonline.comnih.gov |

| Bacillus subtilis AP-1 | Oligo-α-1,6-glucosidase | Isomalto-oligosaccharides (DP2-10) | Glucose | mdpi.com |

| Penicillium cyclopium | Endodextranase | Dextran | Isomaltose, Isomaltotriose, D-Glucose | mdpi.com |

Mechanism of Degradation

The mechanism of this compound degradation is defined by the specific action pattern of the enzyme involved.

Hydrolytic Cleavage: The primary mechanism is hydrolysis. The dextranase from P. lilacinum hydrolyzes this compound at more than one linkage. nih.gov Its main points of attack are reported to be the second linkage and the third linkage from the non-reducing end. nih.gov

Endo-lytic Action: Many dextranases are endo-dextranases, meaning they cleave internal α-1,6 glucosidic bonds within a polysaccharide chain like dextran to produce smaller oligosaccharides, such as isomaltotriose. mdpi.comtandfonline.comnih.gov An endo-dextranase from a Fusarium sp. was found to retain the α-anomeric configuration in its products, indicating a double displacement reaction mechanism. tandfonline.comnih.gov

Exo-lytic Action: In contrast, some enzymes act from the non-reducing end of the oligosaccharide. Isomaltose glucohydrolase from Kribbella flavida can act on isomaltotriose by hydrolyzing the α-1,6-glucosidic linkage from the non-reducing end. uniprot.org

Non-Enzymatic Degradation: Beyond enzymatic action, this compound can be degraded through chemical means. In a UV/H2O2 system, hydroxyl (·OH) radicals can drive degradation. researchgate.net This process begins with hydrogen abstraction from C-H sites on the pyranose rings, which initiates a cascade of reactions leading to the cleavage of the α-glycosidic bonds and the formation of stable uronic or aldonic acids. researchgate.net

Computational and Modeling Studies of Isomaltotetraose

Computational Modeling of Enzyme-Substrate Interactions in Isomaltotetraose Synthesis

This compound is synthesized by glucansucrase enzymes, such as dextransucrase, which belong to the Glycoside Hydrolase family 70 (GH70). nih.govmdpi.com These enzymes catalyze the transfer of glucose units from a sucrose (B13894) donor to a growing acceptor chain. mdpi.com Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, is crucial for understanding the precise interactions within the enzyme's active site that govern this synthesis. nih.govjmb.or.kr

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the substrate, e.g., sucrose) when bound to another (the enzyme's active site) to form a stable complex. nih.gov Studies on GH70 enzymes have used docking to identify the key amino acid residues that form the catalytic and substrate-binding sites. nih.govjmb.or.kr For dextransucrases, the catalytic triad, essential for the reaction, has been identified through these models. The process involves the hydrolysis of sucrose to form a glucosyl-enzyme intermediate, followed by the transfer of the glucose unit to an acceptor molecule, which could be another glucose molecule or a growing isomaltooligosaccharide chain. mdpi.com

Detailed Research Findings:

Active Site Analysis: In silico models of dextransucrases reveal a deep active site pocket. The catalytic mechanism involves a nucleophilic aspartate residue and a general acid/base glutamate (B1630785) residue. mdpi.com

Substrate Binding: Docking simulations of sucrose into the active site of dextransucrases, such as DSR-IBUN from Leuconostoc mesenteroides, have helped visualize the specific hydrogen bonds and hydrophobic interactions that position the substrate correctly for catalysis. nih.gov

Product Specificity: The architecture of the active site and adjacent substrate-binding subsites dictates the type of glycosidic linkage formed (e.g., α-1,6 for this compound) and the length of the resulting oligosaccharide. Site-directed mutagenesis studies, guided by computational models, have shown that modifying specific amino acid residues can alter the enzyme's product profile, for instance, to favor the production of higher-degree polymerization isomaltooligosaccharides. nih.govresearchgate.net For example, mutations at specific sites in a GH49 family dextranase (B8822743) were shown through molecular docking to increase the yield of this compound (IMO4). nih.gov

These computational approaches provide a theoretical framework for protein engineering, enabling the rational design of mutant enzymes with altered specificities to produce tailored oligosaccharides like this compound. researchgate.net

Simulation of this compound Conformation and Dynamics

The biological function and physical properties of oligosaccharides like this compound are intrinsically linked to their three-dimensional shape and flexibility in solution. Molecular dynamics (MD) simulations, often complemented by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for exploring the conformational landscape and dynamic behavior of these molecules. nih.govmdpi.com

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of the molecule's flexibility. mdpi.com For oligosaccharides, the key degrees of freedom are the torsion angles (phi, φ, and psi, ψ) around the glycosidic linkages that connect the monosaccharide units. nih.gov The conformational characteristics of a disaccharide, and by extension an oligosaccharide, can be represented by plotting these angles against each other, analogous to a Ramachandran plot for proteins.

Detailed Research Findings:

Helical Conformation: Combined NMR and MD simulation studies on isomalto-oligosaccharides have revealed that this compound adopts a right-handed helical structure in solution. This conformation is stabilized by intramolecular hydrogen bonds and completes nearly one full turn of the helix. nih.gov

Glycosidic Linkage Flexibility: Simulations show that while there is flexibility around the α-1,6 glycosidic linkages, the molecule favors specific conformational states. The accuracy of these predictions depends heavily on the quality of the force field used in the simulation, with ongoing research aiming to better align simulation results with experimental data. nih.govnsf.gov

The data from these simulations are vital for understanding how this compound interacts with other molecules, such as enzymes or receptors, and for designing molecules that can mimic its structure for applications in drug delivery or materials science. nih.gov

Table 1: Key Parameters in this compound Conformational Studies

| Parameter | Description | Relevance | Computational Method |

|---|---|---|---|

| Glycosidic Torsion Angles (φ, ψ) | Define the rotational orientation of the linked glucose units. | Determine the overall 3D shape and flexibility of the molecule. | Molecular Dynamics (MD) Simulations |

| Intramolecular Hydrogen Bonds | Non-covalent bonds between hydroxyl groups within the molecule. | Stabilize specific conformations, such as the helical structure. | Molecular Dynamics (MD) Simulations |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Indicates changes in the overall shape and folding of the molecule over time. | Molecular Dynamics (MD) Simulations |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Assesses the stability of the simulated conformation over time. | Molecular Dynamics (MD) Simulations |

Bioinformatic Analyses of Genes Related to this compound Metabolism

Bioinformatics provides the tools to analyze the vast amount of data from genome sequencing, helping to identify and classify the genes and enzymes involved in the synthesis and degradation of this compound. scispace.comnih.gov The primary enzymes in this context belong to specific families of Glycoside Hydrolases (GH), as categorized in the Carbohydrate-Active enZymes (CAZy) database.

This compound synthesis is carried out by glucansucrases, which are classified under the GH70 family. nih.govmdpi.com The degradation of this compound and its parent polymer, dextran (B179266), is performed by dextranases, which are found in several GH families, including GH49 and GH66. Bioinformatic analysis of the DNA and protein sequences of these enzymes reveals crucial information about their structure, function, and evolutionary relationships. nih.govnih.gov

Detailed Research Findings:

Gene Identification and Classification: By searching genome databases for sequences homologous to known glucansucrases and dextranases, researchers can identify new candidate genes. scispace.com A comprehensive bioinformatic analysis of the GH70 family identified hundreds of sequences, classifying them into subgroups based on sequence and predicted structural features. nih.govacs.org This classification helps predict whether an enzyme is likely to be a glucansucrase, a branching sucrase, or an α-glucanotransferase. acs.org

Conserved Domains and Motifs: Sequence alignments of multiple enzymes within a GH family highlight conserved regions that are critical for function. nih.govnih.gov For example, in the GH70 family, conserved sequence motifs contain the catalytic residues responsible for substrate cleavage and transglycosylation. acs.org Bioinformatic tools can predict these domains from a gene sequence, providing initial hypotheses about the protein's function. nih.gov

Phylogenetic Analysis: By comparing gene sequences, phylogenetic trees can be constructed to illustrate the evolutionary relationships between different enzymes. nih.gov Studies show that GH70 enzymes likely evolved from starch-acting enzymes of the GH13 family. nih.govacs.org This evolutionary context helps explain the structural and mechanistic similarities between these enzyme families.

Structure Prediction: Modern bioinformatic tools like AlphaFold can predict the 3D structure of a protein from its amino acid sequence with high accuracy. acs.org These predicted structures are invaluable for understanding enzyme mechanisms and for guiding further computational studies like molecular docking and site-directed mutagenesis. nih.govacs.org

Bioinformatic analyses are the foundational step in discovering and characterizing novel enzymes for the biotechnological production or modification of isomaltooligosaccharides.

Future Directions and Research Gaps in Isomaltotetraose Studies

Exploration of Novel Biological Functions and Interactions

Current knowledge suggests that isomalto-oligosaccharides (IMOs), including isomaltotetraose, can modulate immune function and promote the growth of beneficial gut bacteria like Bifidobacteria and Lactobacillus. researchgate.netnih.gov However, the specific molecular mechanisms through which this compound exerts these effects are not fully understood. Future research should focus on:

Identifying specific protein receptors and signaling pathways that are activated or modulated by this compound in host cells and gut microbes.

Investigating the potential for this compound to influence other physiological processes beyond gut health, such as its impact on metabolic diseases, cognitive function, and the gut-brain axis. researchgate.net

Exploring the synergistic effects of this compound with other prebiotics or bioactive compounds. For instance, studies on the combination of IMOs and fructooligosaccharides (FOS) have shown promise in reducing intestinal inflammation, suggesting that the metabolic activity of the microbiota is a key factor. nih.gov

Development of Advanced Synthetic Strategies for High-Purity this compound

The production of high-purity this compound remains a challenge, as current methods often result in mixtures containing other isomalto-oligosaccharides and residual starting materials like glucose and maltose (B56501). mdpi.comresearchgate.net Advancements in synthetic strategies are crucial for producing the pure compounds needed for detailed biological studies and potential applications. Key areas for development include:

Chemoenzymatic Synthesis: This approach combines the specificity of enzymes with the versatility of chemical synthesis to create complex carbohydrates. nih.govmdpi.comrsc.orgnih.govfrontiersin.org Future work could focus on designing novel enzyme cascades and optimizing reaction conditions to favor the production of this compound with high selectivity and yield. nih.govresearchgate.net The use of immobilized enzymes is a promising strategy to improve reusability and reduce production costs. nih.gov

Enzyme Engineering: Modifying the catalytic properties of enzymes like α-glucosidases and transglucosidases through protein engineering could enhance their ability to synthesize longer-chain IMOs like this compound. mdpi.com Researchers are exploring ways to customize glycosyltransferases to produce IMOs with specific sugar compositions and linkage ratios. researchgate.net

Fermentation and Biotransformation: Utilizing microbial fermentation with specific yeast strains, such as Saccharomyces cerevisiae and Debaryomyces hansenii, can be an effective method for producing and purifying IMOs. researchgate.netnih.gov These yeasts can selectively ferment residual digestible sugars, thereby increasing the purity of the final IMO product. researchgate.netnih.gov Further screening and engineering of microbial strains could lead to more efficient and cost-effective production processes. mdpi.com

Refinement of Analytical Methodologies for Comprehensive Characterization

The structural complexity and the presence of multiple isomers make the analysis of oligosaccharides like this compound challenging. rsc.org Developing more sophisticated analytical techniques is essential for accurate characterization and quantification. Future research should focus on:

Advanced Chromatographic Techniques: High-performance anion-exchange chromatography (HPAEC) and porous graphitized carbon (PGC) chromatography have shown great potential for separating oligosaccharide isomers. rsc.orgnih.gov Further development of these methods, including the use of novel stationary phases and solvent systems, could improve resolution and sensitivity. rsc.orgoup.com

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry are powerful tools for determining the composition and structure of oligosaccharides. nih.govpnas.orgacs.org Combining these MS techniques with chromatographic separation (LC-MS) can provide comprehensive structural information. oup.com

High-Performance Liquid Chromatography (HPLC): HPLC with detectors like refractive index (RI) or evaporative light scattering detectors (ELSD) is a common method for quantifying IMOs. researchgate.netfda.gov.tw Method optimization, including column selection and mobile phase composition, is crucial for achieving accurate and reproducible results. fda.gov.tw

Deeper Elucidation of this compound Metabolic Pathways and Regulatory Networks

While it is known that some gut bacteria can metabolize IMOs, the specific enzymatic pathways and regulatory networks involved in the breakdown and utilization of this compound are not fully mapped out. asm.org A deeper understanding of these processes is critical for predicting the physiological effects of this compound. Future research directions include:

Identifying and Characterizing Key Enzymes: Isolating and characterizing the specific enzymes from gut bacteria that are responsible for hydrolyzing the α-(1→6) glycosidic bonds in this compound is a key step.

Mapping Metabolic Fates: Tracing the metabolic fate of this compound within the gut microbiome and understanding how its breakdown products influence the metabolic output of the microbial community is essential.

Investigating Regulatory Mechanisms: Understanding how the presence of this compound and other dietary components regulates the expression of genes involved in its metabolism is crucial. solubilityofthings.comnih.gov This includes studying feedback mechanisms and the interconnectedness of different metabolic pathways. solubilityofthings.comwikipedia.org

Integration of Multi-Omics Approaches for Holistic Understanding of this compound Biology

To gain a comprehensive understanding of the biological impact of this compound, it is necessary to move beyond single-faceted studies and adopt a more integrated, systems-level approach. thermofisher.comfrontlinegenomics.comnih.gov The integration of various "omics" technologies can provide a holistic view of the interactions between this compound, the host, and the gut microbiota. nih.govmdpi.comnih.gov

Genomics and Transcriptomics: These approaches can identify the genes and transcripts in both the host and gut microbes that are up- or down-regulated in response to this compound consumption. thermofisher.comfrontlinegenomics.com This can provide insights into the functional responses and signaling pathways affected by this oligosaccharide.

Proteomics: By analyzing changes in the protein expression profiles of host cells and gut bacteria, proteomics can reveal the key proteins involved in the metabolism and biological activities of this compound. thermofisher.comfrontlinegenomics.com

Metabolomics: This technology can be used to profile the metabolic changes in the host and the gut microbiome following this compound intake. thermofisher.comfrontlinegenomics.com This includes analyzing the production of short-chain fatty acids and other metabolites that mediate the health effects of prebiotics.

By combining data from these different omics platforms, researchers can construct detailed models of the metabolic and signaling networks influenced by this compound, leading to a more complete and nuanced understanding of its biological significance. thermofisher.comfrontlinegenomics.comnih.gov

Q & A

Q. What are the structural characteristics of isomaltotetraose, and how do they influence its function in microbial systems?

this compound (α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔4)-D-glucopyranose) is a tetrasaccharide with alternating α-1,6 and α-1,4 glycosidic linkages. Its branched structure confers resistance to mammalian digestive enzymes, making it a substrate for gut microbiota. Structural analysis typically employs nuclear magnetic resonance (NMR) and X-ray crystallography, as demonstrated in studies of its interaction with dextransucrases (e.g., DSR-M variants) .

Q. What enzymatic methods are commonly used for synthesizing this compound, and how are reaction conditions optimized?

this compound is synthesized via transglucosylation reactions catalyzed by GH70 family enzymes, such as dextransucrases or branching sucrases. Key parameters include pH (5.0–6.5), temperature (25–37°C), and sucrose-to-acceptor ratios. For example, truncated DSR-M variants (DSR-M2) show enhanced specificity for this compound formation when incubated with sucrose and maltotriose as acceptors . Optimization involves kinetic assays and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) to monitor product profiles .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

HPAEC-PAD is the gold standard for quantifying this compound due to its high resolution for oligosaccharides. Complementary methods include mass spectrometry (e.g., MALDI-TOF MS) for structural confirmation and fluorescent labeling (e.g., CY5-tagged this compound) for tracking uptake in microbial cultures .

Advanced Research Questions

Q. How can enzyme engineering approaches enhance the specificity and yield of this compound production?

Rational design of dextransucrases involves truncating non-catalytic domains (e.g., DSR-M1/M2 variants) to reduce side reactions. Site-directed mutagenesis (e.g., E715Q in DSR-M2) alters substrate-binding pockets, favoring this compound formation. Coupling this with fed-batch reactors and real-time product monitoring (via HPAEC-PAD) improves yield .

Q. What challenges arise in resolving structural ambiguities of this compound using current spectroscopic methods?

Overlapping NMR signals (e.g., anomeric proton regions) complicate structural elucidation. Strategies include 2D NMR (HSQC, TOCSY) and crystallographic studies of enzyme-isomaltotetraose complexes to clarify linkage patterns . For fluorescently labeled derivatives (e.g., biotin-isomaltotetraose), steric effects may distort natural conformations, necessitating comparative analyses with unlabeled analogs .

Q. How should researchers address contradictory findings regarding the prebiotic efficacy of this compound across different in vitro models?

Discrepancies often stem from variations in microbial consortia, incubation times, or substrate concentrations. Mitigation involves:

- Standardizing experimental conditions (e.g., pH, temperature, and control groups).

- Using multi-omics approaches (metagenomics/metabolomics) to correlate this compound metabolism with microbial taxa.

- Validating findings in ex vivo human gut models or animal studies .

Methodological Considerations

- Experimental Design : Align research questions with hypothesis-driven frameworks (e.g., PICOT: Population, Intervention, Comparison, Outcome, Time) to ensure clarity and reproducibility .

- Data Contradiction Analysis : Use triangulation (multiple analytical methods) and sensitivity analyses to assess robustness. For example, combine HPAEC-PAD quantification with enzymatic hydrolysis assays to verify this compound purity .

- Reporting Standards : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including enzyme source, reaction conditions, and characterization data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。